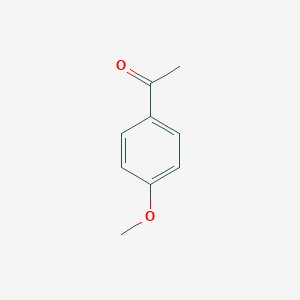

4'-Methoxyacetophenone

Cat. No. B371526

Key on ui cas rn:

100-06-1

M. Wt: 150.17 g/mol

InChI Key: NTPLXRHDUXRPNE-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05731434

Procedure details

Simultaneous reactions were run in both a 65-L reactor and a 35-L reactor that share the same reflux system. A nitrogen atmosphere was maintained in both. 4.0 kg (100 moles) of 60% sodium hydride in mineral oil and 32 L toluene were charged into the ambient temperature reactors. The mixture was agitated for 5 minutes and allowed to settle. 20 L of the toluene solution was aspirated. 28 L of toluene was added, agitated for 5 minutes, allowed to settle and 28 L of the toluene solution was aspirated. 68 L of toluene and 8.4 L (69.7 moles) diethyl carbonate were added. The agitation was begun and the flow of Syltherm (Note 4) in reactor jackets was initiated. A solution of 5.0 kg (33.3 moles) 4-methoxyacetophenone in 12 L toluene was added over 20 minutes. When additions were complete, the jacket temperature was reduced to 10° C. and stirring continued for 16 hours. A solution of 6.7 L (117 moles) glacial acetic acid in 23 L deionized water was fed at the same rate that was previously used for the acetophenone solution. When addition was complete, agitation was stopped and the layers separated. The aqueous layer was washed once with 13 L toluene. The combined organic layers were washed twice with 6.7 L portions of 7% (w:w) aqueous sodium bicarbonate. The toluene solution was washed once with 6.7 L of 23% (w:w) aqueous sodium chloride. The organic solution was dried over 10 kg sodium sulfate, filtered, and the solvent removed on the rotary evaporator to provide the desired product.

Name

Identifiers

|

REACTION_CXSMILES

|

[H-].[Na+].[C:3](=[O:10])([O:7][CH2:8][CH3:9])OCC.[CH3:11][C:12]([C:14]1[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[CH:16][CH:15]=1)=[O:13].C(O)(=O)C.C(C1C=CC=CC=1)(=O)C>C1(C)C=CC=CC=1.O>[CH3:21][O:20][C:17]1[CH:18]=[CH:19][C:14]([C:12](=[O:13])[CH2:11][C:3]([O:7][CH2:8][CH3:9])=[O:10])=[CH:15][CH:16]=1 |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

20 L

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Three

|

Name

|

|

|

Quantity

|

4 kg

|

|

Type

|

reactant

|

|

Smiles

|

[H-].[Na+]

|

|

Name

|

|

|

Quantity

|

32 L

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Four

|

Name

|

|

|

Quantity

|

5 kg

|

|

Type

|

reactant

|

|

Smiles

|

CC(=O)C1=CC=C(C=C1)OC

|

|

Name

|

|

|

Quantity

|

12 L

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Five

|

Name

|

|

|

Quantity

|

6.7 L

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)C1=CC=CC=C1

|

Step Seven

|

Name

|

|

|

Quantity

|

8.4 L

|

|

Type

|

reactant

|

|

Smiles

|

C(OCC)(OCC)=O

|

|

Name

|

|

|

Quantity

|

68 L

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Eight

|

Name

|

|

|

Quantity

|

28 L

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Nine

|

Name

|

|

|

Quantity

|

28 L

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was agitated for 5 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

A nitrogen atmosphere was maintained in both

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

agitated for 5 minutes

|

|

Duration

|

5 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the flow of Syltherm (Note 4) in reactor jackets was initiated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was reduced to 10° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirring

|

WAIT

|

Type

|

WAIT

|

|

Details

|

continued for 16 hours

|

|

Duration

|

16 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

When addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the layers separated

|

WASH

|

Type

|

WASH

|

|

Details

|

The aqueous layer was washed once with 13 L toluene

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined organic layers were washed twice with 6.7 L portions of 7% (w:w) aqueous sodium bicarbonate

|

WASH

|

Type

|

WASH

|

|

Details

|

The toluene solution was washed once with 6.7 L of 23% (w:w) aqueous sodium chloride

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The organic solution was dried over 10 kg sodium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent removed on the rotary evaporator

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |